Ibuterol
CAS No.: 53034-85-8
Cat. No.: VC1712914
Molecular Formula: C20H31NO5
Molecular Weight: 365.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53034-85-8 |
|---|---|
| Molecular Formula | C20H31NO5 |
| Molecular Weight | 365.5 g/mol |
| IUPAC Name | [3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate |
| Standard InChI | InChI=1S/C20H31NO5/c1-12(2)18(23)25-15-8-14(17(22)11-21-20(5,6)7)9-16(10-15)26-19(24)13(3)4/h8-10,12-13,17,21-22H,11H2,1-7H3 |
| Standard InChI Key | WKHOPHIMYDJVSA-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)OC1=CC(=CC(=C1)C(CNC(C)(C)C)O)OC(=O)C(C)C |
| Canonical SMILES | CC(C)C(=O)OC1=CC(=CC(=C1)C(CNC(C)(C)C)O)OC(=O)C(C)C |
Introduction
Chemical Information and Structure
Salbutamol/Albuterol is classified as a short-acting, selective beta2-adrenergic receptor agonist. Its chemical formula is C₁₃H₂₁NO₃ with a molar mass of 239.315 g/mol . The compound exists as a racemic mixture of R and S enantiomers, with the R-enantiomer being primarily responsible for the therapeutic effects .
Chemical Structure Properties
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₂₁NO₃ |
| Molar Mass | 239.315 g/mol |
| IUPAC Name | 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol |
| Chirality | Racemic mixture |
| Active Enantiomer | R-form (100-150 times more active than S-form) |
The molecule contains a tertiary butyl group that enhances its selectivity for beta-2 receptors compared to beta-1 receptors, making it more specific for bronchial smooth muscles rather than cardiac tissue .
Pharmacological Properties
Mechanism of Action
Salbutamol acts primarily on beta-2 adrenergic receptors in bronchial smooth muscle. When it binds to these receptors, it activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP) . This biochemical cascade leads to:
-
Activation of protein kinase A
-
Inhibition of myosin phosphorylation
-
Lowering of intracellular calcium ion concentrations
This mechanism produces bronchodilation throughout the entire respiratory tract, from the trachea to the terminal bronchioles .
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Onset of Action | < 15 min (inhalation), < 30 min (oral) |
| Duration of Action | 3-6 hours (inhalation), ≤ 8 hours (oral) |
| Elimination Half-life | 3.8-6 hours (inhalation), 5-7.2 hours (oral) |
| Metabolism | Liver |
| Excretion | Kidney |
| Protein Binding | Data not provided in search results |
The medication is primarily metabolized in the liver and is excreted through the kidneys, either directly or as a 4'-O-sulfate metabolite .
Therapeutic Applications
Primary Indications
Salbutamol is indicated for multiple respiratory conditions including:
-
Asthma, including acute asthma attacks
-
Exercise-induced bronchoconstriction
-
Chronic obstructive pulmonary disease (COPD)
-
Chronic bronchitis
-
Other chronic bronchopulmonary disorders where bronchospasm is a complicating factor
Administration Routes
The medication can be administered through multiple routes:
| Administration Route | Applications |
|---|---|
| Inhalation | Primary delivery method for acute bronchospasm relief |
| Oral (tablets/solution) | Maintenance therapy |
| Intravenous solution | Severe acute cases in hospital settings |
| Nebulizer | For patients unable to use inhalers effectively |
Inhalation delivery is preferred for most applications due to its rapid onset and reduced systemic side effects .
Clinical Efficacy and Comparative Studies
Controlled clinical trials have demonstrated that Salbutamol has greater effects on the respiratory tract compared to isoproterenol at comparable doses, while producing fewer cardiovascular effects . This improved therapeutic index is attributed to its greater selectivity for beta-2 receptors over beta-1 receptors, with studies showing it is approximately 29 times more selective for pulmonary receptors versus cardiac receptors .
A measurable decrease in airway resistance is typically observed within 5 to 15 minutes after inhalation administration, establishing its value as a rescue medication for acute bronchospasm .
Stereochemistry and Enantiomeric Significance
Enantiomeric Properties
Salbutamol is sold as a racemic mixture of R and S enantiomers. Research has established that:
-
The R-(−)-enantiomer has approximately 100-150 times greater affinity for beta-2 receptors than the S-enantiomer
-
The R-form is responsible for the bronchodilation effects
-
The S-enantiomer has been associated with certain toxic effects and may increase bronchial reactivity
-
The S-enantiomer is metabolized more slowly, which can lead to its accumulation in the lungs
Historical Development and Market Significance
Salbutamol was patented in 1966 in Britain by Allen and Hanburys (a pharmaceutical company dating back to the early 18th century, later incorporated into GlaxoSmithKline) . It became commercially available in the UK in 1969 and was approved for medical use in the United States in 1982 .
By 2022, it had become the seventh most commonly prescribed medication in the United States, with more than 59 million prescriptions . It is included on the World Health Organization's List of Essential Medicines, highlighting its critical importance in healthcare systems globally .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume